molecular formula C19H19N7O4S B2929366 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-77-1

1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2929366
CAS No.: 941965-77-1
M. Wt: 441.47
InChI Key: ZMRQLBNDWDAQMB-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a sophisticated purine-2,6-dione derivative designed for advanced pharmaceutical and biochemical research. This compound features a unique structure where a 1-methyl-4-nitroimidazole moiety is connected via a thioether linkage to the core purinedione scaffold, which is further modified with 1,3-dimethyl and 4-methylbenzyl functional groups. This specific molecular architecture is of significant interest in medicinal chemistry, particularly in the exploration of novel heterocyclic compounds as potential therapeutic agents. Purine and related seven-membered heterocyclic derivatives are extensively investigated for their pronounced biological activities, which can include antiviral, anticancer, and psychotropic effects . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a core scaffold for developing new protease inhibitors, given that similar purine-trione and complex heterocyclic structures have been identified as viable scaffolds for inhibiting essential enzymes like the SARS-CoV-2 3CL protease . Its mechanism of action in specific assays would be highly dependent on the target, but it is anticipated to interact with biological systems through mechanisms common to purine analogs, such as receptor antagonism or enzyme inhibition. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting sufficient experimentation to determine the suitability of this compound for their particular objectives.

Properties

CAS No.

941965-77-1

Molecular Formula

C19H19N7O4S

Molecular Weight

441.47

IUPAC Name

1,3-dimethyl-8-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C19H19N7O4S/c1-11-5-7-12(8-6-11)9-25-13-14(23(3)19(28)24(4)16(13)27)21-18(25)31-17-15(26(29)30)20-10-22(17)2/h5-8,10H,9H2,1-4H3

InChI Key

ZMRQLBNDWDAQMB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=C(N=CN4C)[N+](=O)[O-])N(C(=O)N(C3=O)C)C

solubility

not available

Origin of Product

United States

Biological Activity

1,3-Dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features unique structural elements that may influence its interactions with various biological targets, particularly in the context of cancer therapy and autophagy regulation.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O4SC_{18}H_{20}N_{6}O_{4}S, with a molecular weight of approximately 350.39 g/mol. The structure includes both methyl and nitro groups, which are essential for its biological activity. The compound is typically synthesized through multi-step organic reactions involving purine derivatives and requires specific catalysts and controlled conditions to achieve high yields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an autophagy regulator , a critical process for maintaining cellular homeostasis. Autophagy is involved in degrading and recycling cellular components, which can influence cancer cell survival and proliferation.

Biological Activity Data

Recent studies have focused on the compound's potential anticancer properties. In vitro assays have demonstrated that derivatives of imidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HCT-150.8Tubulin polymerization inhibition
HeLa0.2Induction of apoptosis
MDA-MB-4680.5Cell cycle arrest

These values indicate that the compound possesses considerable potency against these cancer types, suggesting its potential as a therapeutic agent.

Case Studies

Several studies have evaluated the biological activity of similar compounds in the imidazole family:

  • Imidazole Derivatives Against Cancer : A study reported that imidazole derivatives showed IC50 values ranging from 80 to 1000 nM against various cancer cell lines, highlighting their potential as anticancer agents .
  • Benzimidazole Derivatives : Another research focused on benzimidazole derivatives demonstrated significant activity against protozoan infections, showcasing the versatility of imidazole-based compounds in treating diverse biological challenges .

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